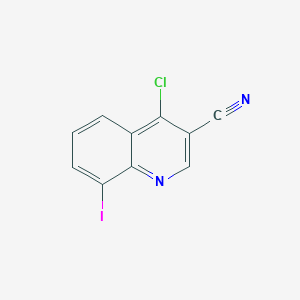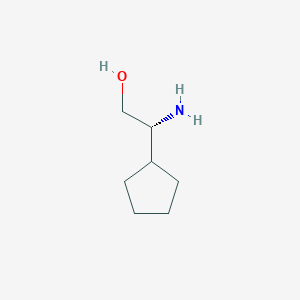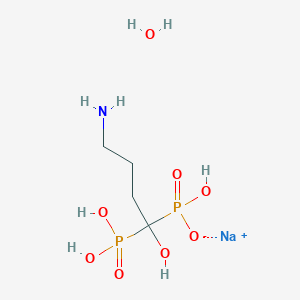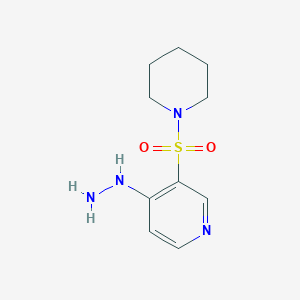
2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nitrile group and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 4-(trifluoromethoxy)benzaldehyde is reacted with methylamine to form an imine intermediate.
Cyanation: The imine intermediate is then subjected to cyanation using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to form the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethoxy group or the nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: It could be explored for its therapeutic properties and potential use in drug development.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the nitrile group may play a role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(Methylamino)-2-(4-chlorophenyl)acetonitrile: Contains a chloro group instead of a trifluoromethoxy group.
2-(Methylamino)-2-(4-fluorophenyl)acetonitrile: Features a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C10H9F3N2O |
|---|---|
Peso molecular |
230.19 g/mol |
Nombre IUPAC |
2-(methylamino)-2-[4-(trifluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C10H9F3N2O/c1-15-9(6-14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9,15H,1H3 |
Clave InChI |
PBRIMQYVJVXCQE-UHFFFAOYSA-N |
SMILES canónico |
CNC(C#N)C1=CC=C(C=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
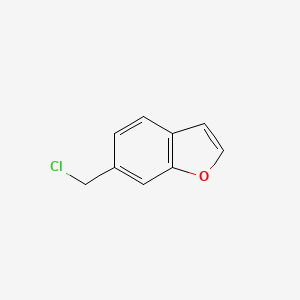
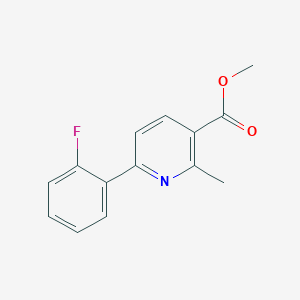
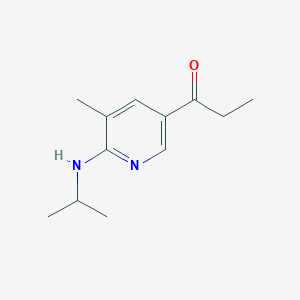
![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
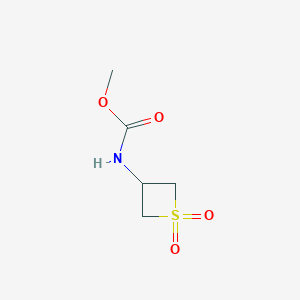
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
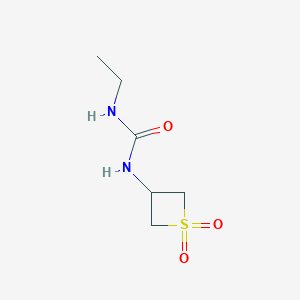
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
